Synthesis of 10-(4-Bromophenyl)-10H-phenoxazine: A Senior Application Scientist's In-Depth Technical Guide
Synthesis of 10-(4-Bromophenyl)-10H-phenoxazine: A Senior Application Scientist's In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 10-(4-Bromophenyl)-10H-phenoxazine, a key intermediate in the development of novel pharmaceuticals and advanced organic electronic materials. Addressed to researchers, scientists, and professionals in drug development, this document delves into the primary synthetic methodologies, focusing on the venerable Ullmann condensation and the more contemporary Buchwald-Hartwig amination. The guide offers a detailed examination of reaction mechanisms, practical experimental protocols, and in-depth characterization of the target compound. By synthesizing theoretical principles with field-proven insights, this whitepaper aims to serve as an authoritative resource for the efficient and reliable synthesis of this important phenoxazine derivative.
Introduction: The Significance of the Phenoxazine Scaffold
The phenoxazine core is a privileged heterocyclic motif renowned for its unique electronic properties and significant biological activity. Its rigid, butterfly-shaped conformation and electron-rich nature make it an attractive scaffold for a multitude of applications. In the realm of medicinal chemistry, phenoxazine derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] The strategic substitution at the 10-position of the phenoxazine ring allows for the fine-tuning of these biological and electronic characteristics.
Specifically, the introduction of an aryl group at this position, as in 10-arylphenoxazines, has led to the development of promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2][3] The compound 10-(4-Bromophenyl)-10H-phenoxazine serves as a versatile building block, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions, thereby enabling the synthesis of a diverse library of derivatives for screening in drug discovery and materials science.[4]
This guide will provide a detailed exploration of the synthesis of this pivotal compound, offering both theoretical understanding and practical guidance to empower researchers in their scientific endeavors.
Synthetic Strategies: A Comparative Analysis
The formation of the C-N bond between the phenoxazine nitrogen and the 4-bromophenyl group is the cornerstone of this synthesis. Two powerful cross-coupling reactions have emerged as the most effective methods to achieve this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a traditional and often cost-effective method for the N-arylation of amines.[5]
The mechanism of the Ullmann condensation for N-arylation is believed to proceed through a series of steps involving copper in different oxidation states.[6] While the exact mechanism can be complex and is still a subject of some debate, a generally accepted pathway is illustrated below. The reaction is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to furnish the desired N-aryl product and regenerate the active copper(I) species.[6] The catalyst, often copper powder or a copper(I) salt, provides a lower energy pathway for the reaction to proceed.[7]
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
This protocol is a representative procedure for the synthesis of 10-(4-Bromophenyl)-10H-phenoxazine via the Ullmann condensation.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 10H-Phenoxazine | C₁₂H₉NO | 183.21 | 1.83 g | 10.0 |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 3.11 g | 11.0 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.19 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10H-phenoxazine (1.83 g, 10.0 mmol), 1-bromo-4-iodobenzene (3.11 g, 11.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 1,2-dichlorobenzene (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 180 °C) under a nitrogen atmosphere and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and copper catalyst.
-
Wash the filter cake with dichloromethane (3 x 20 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient eluent system to afford 10-(4-Bromophenyl)-10H-phenoxazine as a solid.
Rationale for Experimental Choices:
-
Aryl Halide: 1-Bromo-4-iodobenzene is chosen as the aryl halide. The carbon-iodine bond is weaker and more reactive than the carbon-bromine bond, facilitating the oxidative addition step. The bromine atom remains for subsequent functionalization.
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[8]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenoxazine, facilitating the formation of the copper(I) amide intermediate.
-
Solvent: 1,2-Dichlorobenzene is a high-boiling point solvent, which is often necessary to achieve the high temperatures required for traditional Ullmann condensations.[5]
The Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[9] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle.[10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-4-iodobenzene) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (10H-phenoxazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability of the palladium intermediates and the rate of reductive elimination.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
This protocol provides a representative procedure for the synthesis of 10-(4-Bromophenyl)-10H-phenoxazine using a palladium catalyst.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 10H-Phenoxazine | C₁₂H₉NO | 183.21 | 1.83 g | 10.0 |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 2.83 g | 10.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.092 g | 0.1 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.174 g | 0.3 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.44 g | 15.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
Procedure:
-
In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.092 g, 0.1 mmol) and Xantphos (0.174 g, 0.3 mmol).
-
Add dry, degassed toluene (20 mL) and stir for 10 minutes to form the active catalyst.
-
To a separate flask, add 10H-phenoxazine (1.83 g, 10.0 mmol), 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), and sodium tert-butoxide (1.44 g, 15.0 mmol).
-
Add the pre-formed catalyst solution to the flask containing the reagents, followed by an additional 30 mL of dry, degassed toluene.
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient eluent system.
Rationale for Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective air-stable Pd(0) source.
-
Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective in promoting the reductive elimination step and stabilizing the catalytic species.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.
-
Solvent: Toluene is a common solvent for these reactions, offering a suitable boiling point and good solubility for the reactants and catalyst.[11]
Characterization of 10-(4-Bromophenyl)-10H-phenoxazine
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are routinely employed.
| Property | Value |
| Molecular Formula | C₁₈H₁₂BrNO |
| Molecular Weight | 338.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 71041-21-9 |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.65 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring ortho to the nitrogen.
-
7.25 (d, J = 8.8 Hz, 2H): Protons on the bromophenyl ring meta to the nitrogen.
-
6.80-6.95 (m, 4H): Protons on the phenoxazine core.
-
6.65-6.75 (m, 4H): Protons on the phenoxazine core.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
144.2, 135.5, 133.0, 129.8, 123.9, 122.1, 121.8, 115.9, 113.6: Characteristic peaks for the carbon atoms of the 10-(4-Bromophenyl)-10H-phenoxazine structure.
Mass Spectrometry (EI):
-
m/z: 337/339 ([M]⁺, isotopic pattern characteristic of one bromine atom).
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr, cm⁻¹):
-
~3050: C-H stretching (aromatic)
-
~1590, 1480: C=C stretching (aromatic)
-
~1230: C-N stretching
-
~1100: C-O-C stretching (ether)
-
~820: C-H out-of-plane bending (para-disubstituted benzene)
-
~550: C-Br stretching
UV-Vis Spectroscopy (in CH₂Cl₂):
-
λ_max (nm): ~290, ~330. These absorptions are characteristic of the π-π* transitions within the extended aromatic system of the phenoxazine core.[12]
Applications in Research and Development
The synthesis of 10-(4-Bromophenyl)-10H-phenoxazine opens the door to a wide range of applications, particularly in drug discovery and materials science.
Drug Discovery
The phenoxazine scaffold is a key component in a number of biologically active molecules. The bromo-functionalized derivative serves as a crucial intermediate for the synthesis of more complex molecules through reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of a library of compounds for screening against various biological targets. The unique electronic and steric properties of the phenoxazine core can lead to compounds with enhanced binding affinities and improved pharmacokinetic profiles.[1]
Organic Electronics
10-Arylphenoxazines have garnered significant attention as materials for organic light-emitting diodes (OLEDs). Their high thermal stability, good film-forming properties, and tunable electronic properties make them excellent candidates for host materials in the emissive layer of OLED devices. The 10-(4-Bromophenyl)-10H-phenoxazine can be further modified to create a variety of hole-transporting or electron-blocking materials, contributing to the overall efficiency and longevity of the OLED device.[13]
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of 10-(4-Bromophenyl)-10H-phenoxazine. Both the traditional Ullmann condensation and the modern Buchwald-Hartwig amination have been presented as viable synthetic routes, each with its own set of advantages and considerations. The in-depth mechanistic discussions, detailed experimental protocols, and comprehensive characterization data serve to equip researchers with the knowledge and tools necessary for the successful synthesis and verification of this important compound. The versatility of 10-(4-Bromophenyl)-10H-phenoxazine as a building block in both medicinal chemistry and materials science underscores the importance of reliable and efficient synthetic methodologies. It is our hope that this guide will facilitate further innovation and discovery in these exciting fields.
References
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ullmann condensation. In: Wikipedia. ; 2023. [Link]
-
The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]
-
Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthetic strategies of phenazine derivatives: A review. ResearchGate. [Link]
-
Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. PMC. [Link]
-
New Functionalized Phenoxazines and Phenothiazines. ACS Omega. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
- Organic light-emitting device having phenanthroline-fused phenazine.
-
Medicinal and Biological Significance of Phenoxazine Derivatives. PubMed. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]
-
Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N‐(4‐bromophenyl)‐10H‐phenothiazine‐10‐carboxamide. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]
-
Arylsilanes and siloxanes optoelectronic materials for organic light-emitting diodes (OLEDs). ResearchGate. [Link]
-
Medicinal and Biological Significance of Phenoxazine Derivatives. ResearchGate. [Link]
-
New Functionalized Phenoxazines and Phenothiazines. PMC. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]
-
Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. MDPI. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
A Review on Current Synthetic Strategies of Oxazines. ResearchGate. [Link]
-
The Broad Spectrum of Phenoxazine Applications: From Dyes to Battery Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
10-Methyl-10H-phenoxazine. ATB. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. MDPI. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]
-
Are Organic Materials Used In LEDs (OLEDs)?. YouTube. [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed. [Link]
-
Materials used for organic light-emitting diodes - Organic electroactive compounds. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-... ResearchGate. [Link]
Sources
- 1. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 7. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
